molecular formula C19H20N4O3 B4601009 N-(2-hydroxyethyl)-1-(4-methoxyphenyl)-N-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide

N-(2-hydroxyethyl)-1-(4-methoxyphenyl)-N-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B4601009
M. Wt: 352.4 g/mol
InChI Key: AGRRRGTZSFOZDK-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-1-(4-methoxyphenyl)-N-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.15354051 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Features

The compound N-(2-hydroxyethyl)-1-(4-methoxyphenyl)-N-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide demonstrates significant structural features pertinent to c-Met inhibitors, primarily characterized by a '5 atoms regulation' and a long chain capable of forming hydrogen bonds. This structure includes hydrogen, nitrogen, and oxygen atoms, indicating its potential in targeted therapeutic applications (Chu, Rao, Zheng, & Xu, 2021).

Photophysical Properties

The compound has been studied for its photophysical properties. For example, derivatives like N,N-diethylamino and hydroxyphenyl benzimidazol fluorescent triazole derivatives show absorption in the near-visible region and emit in blue and green regions. Such properties suggest its potential use in diagnostic imaging and as a fluorescent marker in biological studies (Padalkar, Lanke, Chemate, & Sekar, 2015).

Antimicrobial Applications

Derivatives of triazole, including 1,2,4-triazole, have been synthesized and shown to possess antimicrobial activities. This suggests the potential application of this compound in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Catalytic and Synthetic Applications

Compounds like hydroxybenzotriazoles, which share a similar structural motif, have been synthesized and examined for their catalytic properties, especially in the cleavage of esters and phosphates. This indicates potential applications in organic synthesis and catalysis (Bhattacharya & Kumar, 2005).

Anticancer Activity

The anticancer activity of related triazole nucleosides has been explored. Derivatives based on 1,2,4-triazole, such as those synthesized with 1-((2-hydroxyethoxy)methyl)-5-(phenylthio)-1H-1,2,4-triazole-3-carboxamide, have shown promise as anticancer agents. This suggests potential research applications of the compound in oncology and drug development (Lei, Zhang, Liu, Tian, & Ge, 2014).

Corrosion Inhibition

Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been evaluated for their corrosion inhibition properties on mild steel, indicating the potential use of triazole derivatives in materials science and engineering to prevent corrosion (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Properties

IUPAC Name

N-(2-hydroxyethyl)-1-(4-methoxyphenyl)-N-methyl-5-phenyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-22(12-13-24)19(25)17-20-18(14-6-4-3-5-7-14)23(21-17)15-8-10-16(26-2)11-9-15/h3-11,24H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRRRGTZSFOZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=NN(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-hydroxyethyl)-1-(4-methoxyphenyl)-N-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 2
N-(2-hydroxyethyl)-1-(4-methoxyphenyl)-N-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 3
N-(2-hydroxyethyl)-1-(4-methoxyphenyl)-N-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 4
N-(2-hydroxyethyl)-1-(4-methoxyphenyl)-N-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-hydroxyethyl)-1-(4-methoxyphenyl)-N-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-hydroxyethyl)-1-(4-methoxyphenyl)-N-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.